4-Butylthiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylthiomorpholine-3-carboxylic acid is an organic compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a butyl group at the fourth position and a carboxylic acid group at the third position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylthiomorpholine-3-carboxylic acid can be achieved through several methods:
-
From Thiomorpholine: : The starting material, thiomorpholine, can be alkylated with butyl bromide in the presence of a base such as sodium hydride to introduce the butyl group at the fourth position. The resulting 4-butylthiomorpholine can then be carboxylated at the third position using carbon dioxide under high pressure and temperature conditions.
-
From 3-Carboxythiomorpholine: : Another method involves the alkylation of 3-carboxythiomorpholine with butyl bromide. This reaction can be carried out in the presence of a strong base like potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butylthiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Butylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
4-Methylthiomorpholine-3-carboxylic acid: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
4-Phenylthiomorpholine-3-carboxylic acid:
Uniqueness
4-Butylthiomorpholine-3-carboxylic acid is unique due to the presence of the butyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other thiomorpholine derivatives and contributes to its specific chemical and physical properties.
Eigenschaften
Molekularformel |
C9H17NO2S |
---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
4-butylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-4-10-5-6-13-7-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
WBWIDQCIZFNSNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCSCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.